Boc-(N-gamma-ethyl)-L-glutamine Boc-(N-gamma-ethyl)-L-glutamine
Brand Name: Vulcanchem
CAS No.: 210692-65-2
VCID: VC3369342
InChI: InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1
SMILES: CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C12H22N2O5
Molecular Weight: 274.31 g/mol

Boc-(N-gamma-ethyl)-L-glutamine

CAS No.: 210692-65-2

Cat. No.: VC3369342

Molecular Formula: C12H22N2O5

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Boc-(N-gamma-ethyl)-L-glutamine - 210692-65-2

Specification

CAS No. 210692-65-2
Molecular Formula C12H22N2O5
Molecular Weight 274.31 g/mol
IUPAC Name (2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1
Standard InChI Key DHDKHNYMNZCKOS-QMMMGPOBSA-N
Isomeric SMILES CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physical Properties

Boc-(N-gamma-ethyl)-L-glutamine is structurally characterized as a protected derivative of the natural amino acid L-glutamine. The compound contains three key structural elements: the L-glutamine backbone, the Boc protecting group at the alpha-amino position, and the ethyl modification on the gamma-amide nitrogen.

Molecular Information

The compound features a well-defined chemical identity with multiple systematic names reflecting its structure:

PropertyValue
CAS Registry Number210692-65-2
PubChem CID46737317
Molecular FormulaC₁₂H₂₂N₂O₅
Molecular Weight274.31 g/mol
IUPAC Name(2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Alternative Names(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-(ethylcarbamoyl)butanoic acid
IUPAC CondensedBoc-Gln(Et)-OH

The structure contains a chiral center at the alpha-carbon position, maintaining the (S)-configuration found in natural L-glutamine .

Physical Properties

The physical properties of Boc-(N-gamma-ethyl)-L-glutamine can be contextualized by examining its parent compound, Boc-L-Glutamine:

PropertyBoc-L-GlutamineBoc-(N-gamma-ethyl)-L-glutamine
Molecular Weight246.260 g/mol274.31 g/mol
Molecular FormulaC₁₀H₁₈N₂O₅C₁₂H₂₂N₂O₅
Melting Point114-117°CNot reported in literature
Boiling Point509.1±45.0°C at 760 mmHgNot reported in literature
Density1.2±0.1 g/cm³Estimated similar to related compounds

The additional ethyl group in Boc-(N-gamma-ethyl)-L-glutamine increases its molecular weight by approximately 28 g/mol compared to Boc-L-Glutamine, while also likely increasing its lipophilicity and potentially affecting its solubility profile .

Synthesis Methods

The synthesis of Boc-(N-gamma-ethyl)-L-glutamine typically involves a multi-step approach starting from readily available glutamine derivatives.

General Synthetic Route

The most common synthetic approach involves:

  • Protection of the alpha-amino group of L-glutamine with a Boc group

  • Selective ethylation of the gamma-amide nitrogen

Detailed Synthesis Procedure

Based on related glutamine derivative syntheses, a typical approach would involve:

Preparation of Boc-L-Glutamine

The first step involves converting L-glutamine to Boc-L-glutamine:

  • Dissolve NaOH (8 g, 0.2 mol, 2 equiv.) in 100 mL of water

  • Cool solution to 5°C

  • Add L-glutamine and mix thoroughly

  • Add di-tert-butyl dicarbonate dropwise while maintaining alkaline pH

  • Adjust pH to 3 using H₂SO₄, forming a white emulsion

  • Extract the product three times with ethyl acetate (80 mL portions)

  • Wash the combined organic fractions with saturated salt solution

  • Dry over sodium sulfate and evaporate

  • Recrystallize from ethyl acetate

  • Typical yield: 74%

N-gamma-Ethylation of Boc-L-Glutamine

The second step would involve selective ethylation of the gamma-amide:

  • Activate the amide oxygen using appropriate reagents (such as Meerwein's salt or similar alkylation agents)

  • React with ethylamine or ethyl halide under controlled conditions

  • Purify the product via chromatography

This general approach aligns with methodologies used for similar compounds, though specific optimized conditions for Boc-(N-gamma-ethyl)-L-glutamine synthesis may vary depending on scale and application .

Applications in Research and Development

Boc-(N-gamma-ethyl)-L-glutamine finds multiple applications across scientific and industrial domains, leveraging its unique structural features.

Pharmaceutical Research

The compound serves important functions in pharmaceutical development:

  • Building block for peptide-based drugs and peptidomimetics

  • Intermediate in the synthesis of glutamine metabolism modulators

  • Component in targeted drug delivery systems

  • Potential precursor for anticancer agents targeting glutamine-dependent tumors

Cancer research particularly benefits from glutamine derivatives, as glutaminolysis represents a primary source of biosynthetic precursors in cancer cells, making this compound valuable for developing metabolism-targeting therapeutics .

Peptide Chemistry

In peptide synthesis applications, Boc-(N-gamma-ethyl)-L-glutamine offers:

  • Protection of the alpha-amino group during sequential peptide coupling

  • Modified side chain functionality that can alter peptide physicochemical properties

  • Potential for creating peptides with enhanced metabolic stability

  • Unique hydrogen bonding patterns that may influence secondary structure formation

The tert-butoxycarbonyl (Boc) group provides reliable protection under basic conditions while remaining removable under specific acidic conditions, making it compatible with various peptide synthesis strategies .

Biological Systems Research

Drawing from related glutamine derivatives, Boc-(N-gamma-ethyl)-L-glutamine may contribute to:

  • Cell culture media optimization, potentially enhancing cell growth and viability

  • Neuroscience research related to glutamine's role in neurotransmitter synthesis

  • Metabolic pathway investigations, particularly in glutamine-dependent systems

  • Development of fluorinated derivatives for PET imaging applications

Structural Comparison with Related Compounds

Boc-(N-gamma-ethyl)-L-glutamine belongs to a family of modified glutamine derivatives, each with specific structural features and applications.

Comparison with Parent Compound

FeatureBoc-L-GlutamineBoc-(N-gamma-ethyl)-L-glutamine
γ-AmidePrimary amide (-CONH₂)Secondary amide (-CONHCH₂CH₃)
LipophilicityLowerHigher due to ethyl group
H-Bond DonorsThreeTwo (one fewer due to ethyl substitution)
Molecular VolumeSmallerLarger due to ethyl group
Typical ApplicationsGeneral peptide synthesisSpecialized applications requiring modified side chain

The ethyl modification significantly alters the hydrogen bonding capacity of the glutamine side chain while increasing its lipophilicity, factors that can affect its biochemical behavior and pharmaceutical properties .

Related Glutamine Derivatives

Several structurally related glutamine derivatives have been developed for various applications:

  • N-Ethyl-L-glutamine: Used in cell culture media, promoting cell growth and viability for production of monoclonal antibodies and recombinant proteins

  • Fluorinated glutamine analogues: Developed as PET tracers for imaging applications in oncology

  • γ-Methyleneglutamic acid amides: Synthesized for potential anticancer activity through targeting glutamine-dependent metabolic pathways

  • Cyclic glutamine analogues: Used in peptide chemistry to constrain conformation and increase metabolic stability

Spectroscopic Properties

The spectroscopic characteristics of Boc-(N-gamma-ethyl)-L-glutamine provide important information for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related compounds, the ¹H NMR spectrum of Boc-(N-gamma-ethyl)-L-glutamine would typically show:

  • A singlet at approximately δ 1.4 ppm for the tert-butyl group (9H)

  • A quartet at approximately δ 3.2-3.3 ppm for the ethyl CH₂ group (2H)

  • A triplet at approximately δ 1.1-1.2 ppm for the ethyl CH₃ group (3H)

  • Multiplets between δ 1.8-2.1 ppm for the β-CH₂ of the glutamine backbone (2H)

  • A triplet at approximately δ 2.3-2.4 ppm for the γ-CH₂ (2H)

  • A multiplet at approximately δ 4.1-4.3 ppm for the α-CH (1H)

  • Amide and carbamate NH signals at variable positions depending on solvent

For ¹³C NMR, characteristic signals would include the carbonyl carbons at approximately δ 170-175 ppm, the Boc carbonyl at approximately δ 155-156 ppm, and the quaternary carbon of the tert-butyl group at approximately δ 80-81 ppm .

Recent Research Findings

Current research involving glutamine derivatives provides insights into potential applications for Boc-(N-gamma-ethyl)-L-glutamine.

Anticancer Research

Recent studies on glutamine analogues have demonstrated:

  • Inhibition of glutaminolysis in cancer cells, disrupting their primary source of biosynthetic precursors

  • Selective activity against glutamine-dependent tumor types

  • Potential synergistic effects when combined with other anticancer agents

  • Structure-activity relationships indicating the importance of side chain modifications for targeting specificity

These findings suggest Boc-(N-gamma-ethyl)-L-glutamine may serve as a valuable intermediate in developing similar targeted therapies.

Imaging Applications

Research on glutamine-derived PET tracers demonstrates:

  • Development of fluorinated glutamine derivatives for tumor imaging

  • Variable affinity of modified glutamines toward glutamine transporters

  • Structure-dependent biodistribution and tumor uptake profiles

  • Potential for monitoring glutamine metabolism in vivo

The structural features of Boc-(N-gamma-ethyl)-L-glutamine make it a potential precursor for similar imaging agents with tailored pharmacokinetic properties.

Future Research Directions

The unique properties of Boc-(N-gamma-ethyl)-L-glutamine suggest several promising avenues for future investigation.

Challenges and Opportunities

The development and application of Boc-(N-gamma-ethyl)-L-glutamine face several challenges:

  • Optimization of selective N-gamma ethylation methods with improved regioselectivity

  • Comprehensive characterization of physical and chemical properties

  • Evaluation of biological activities compared to unmodified glutamine

  • Scale-up of synthesis for industrial applications

Addressing these challenges represents significant opportunities for advancing amino acid chemistry and expanding the applications of glutamine derivatives in various scientific and industrial fields.

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